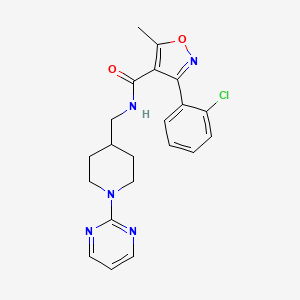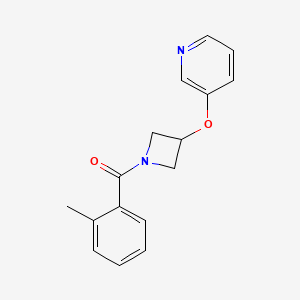
(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of PYM or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of pyridine derivatives, a key component of PYM, involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Other reactions include the addition of Grignard reagents to pyridine N-oxides, and the cross-coupling of aryl bromides with pyridyl aluminum reagents .Molecular Structure Analysis
The structure of PYM contains a pyridine ring, known for its biological activity, and an azetidinone moiety, which is responsible for the unique properties of this compound.Chemical Reactions Analysis
The chemical reactions involving PYM or similar compounds are complex and involve multiple steps. For instance, the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, yields 2-substituted pyridines . Other reactions include the cross-coupling of aryl bromides with pyridyl aluminum reagents .Applications De Recherche Scientifique
Antibiotics and Medicinal Chemistry
The 2-azetidinone ring system, commonly referred to as β-lactam, plays a crucial role in antibiotics. It serves as the structural basis for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to treat bacterial infections and other diseases . Researchers have explored novel derivatives of 2-azetidinones, including 3-pyrrole-substituted ones, to enhance their pharmacological properties.
Green Synthesis
A notable feature of this compound is its green and practical synthesis method. Researchers have developed a microwave-assisted approach using catalytic amounts of molecular iodine. This method allows for the efficient synthesis of 3-pyrrole-substituted 2-azetidinones, even with various substituents at N-1 and C-4 positions. The rapidity and excellent reaction yields result from a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation .
Herbicidal Activity
While the primary focus has been on antibiotics, derivatives of 3-pyrrole-substituted 2-azetidinones have also shown promise in herbicidal applications. Researchers have designed substituted 3-(pyridin-2-yl)phenylamino derivatives, some of which exhibit robust herbicidal activity. These compounds could contribute to effective weed control in agriculture .
Versatile Building Blocks
Beyond antibiotics and herbicides, β-lactams (including 2-azetidinones) have emerged as versatile building blocks. Researchers use them as key intermediates in synthetic strategies. The β-lactam synthon method leverages the reactivity of the β-lactam ring to construct diverse chemical entities with various biological activities .
Propriétés
IUPAC Name |
(2-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-5-2-3-7-15(12)16(19)18-10-14(11-18)20-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHVNGBRXLEINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

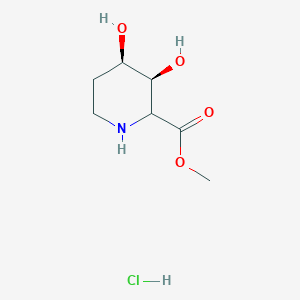

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

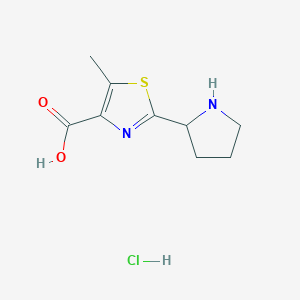
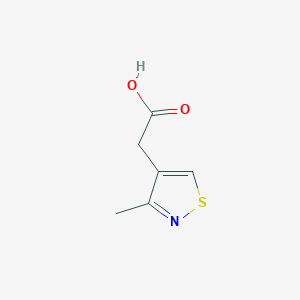
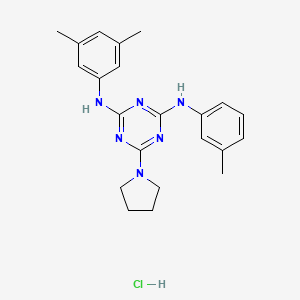
![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)
